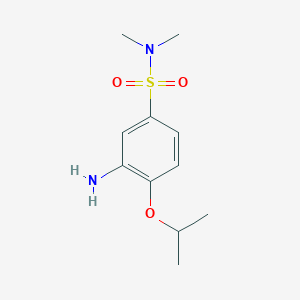
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
The compound “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole” are not available, similar compounds have been synthesized via various methods. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the reaction of phenyl chlorothionoformate with various primary amines .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, such as those synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, has indicated potential antimicrobial properties. Compounds synthesized in these studies were screened for their antimicrobial activities, and some demonstrated good to moderate activities against tested microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been investigated for their corrosion inhibition properties. For example, a study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media showed that the compound could offer significant protection, highlighting the potential of triazole compounds in corrosion resistance applications (Lagrenée et al., 2002).
Pharmaceutical and Medicinal Chemistry
The triazole core is a significant scaffold in medicinal chemistry due to its extensive biological activities. It serves as a lead structure for the discovery of various drug molecules, including COX inhibitors and HIV protease inhibitors. This underscores the importance of triazole derivatives in the development of new therapeutic agents (Dheer et al., 2017).
Material Science and Chemistry
In material science, triazole derivatives have been synthesized and investigated for their physical-chemical properties. Research in this area focuses on the synthesis of new compounds and the study of their properties, such as solubility in organic solvents and crystallization processes. These studies contribute to the understanding and development of materials with specific desired properties (Bihdan & Parchenko, 2018).
Advanced Applications
Advanced applications include the use of triazole compounds in quantum mechanical studies, corrosion control, and as components in complex molecular structures for biological and chemical applications. For instance, triazole analogues have been analyzed for structural, electronic, and biological properties, highlighting their versatility in various fields of science and technology (Al-Otaibi et al., 2020).
properties
IUPAC Name |
3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWNPSNQFIVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








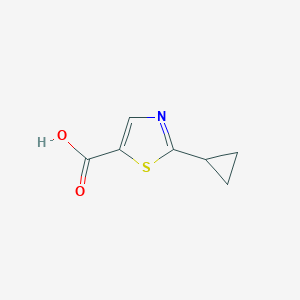
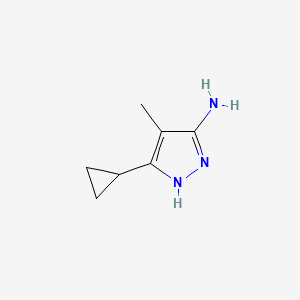
amine](/img/structure/B1523125.png)
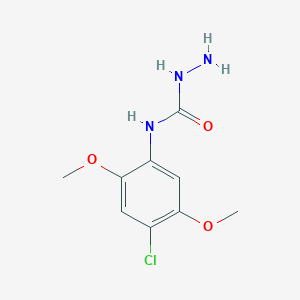
![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

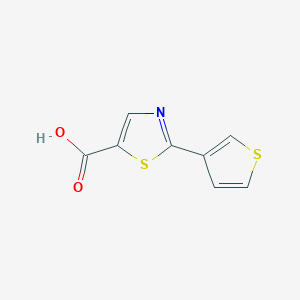
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
